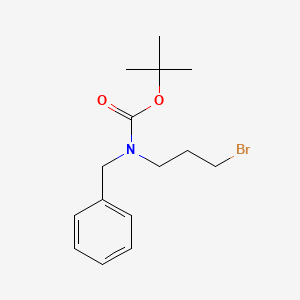

Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-benzyl-N-(3-bromopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO2/c1-15(2,3)19-14(18)17(11-7-10-16)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSVBVQZGRVSKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCBr)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672539 | |

| Record name | tert-Butyl benzyl(3-bromopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174311-01-4 | |

| Record name | tert-Butyl benzyl(3-bromopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Boc-Protected Aminopropyl Precursors

The starting material often involves tert-butyl (3-aminopropyl)carbamate, which is synthesized by protecting 3-aminopropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds under mild conditions (room temperature) with stirring for several hours to yield the Boc-protected amine intermediate.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Boc protection of 3-aminopropylamine | tert-butyl chloroformate, triethylamine, room temperature, several hours | High (typically >75%) | Neutralizes HCl formed, protects amine for further steps |

Introduction of the 3-Bromopropyl Group

The key functional group, the 3-bromopropyl moiety, is introduced via nucleophilic substitution reactions. One common method involves reacting the Boc-protected amine with a brominated alkylating agent such as ethyl bromoacetate or directly with 1,3-dibromopropane under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like N,N-dimethylformamide (DMF).

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Alkylation with brominated agent | Potassium carbonate, DMF, 120°C, 2 hours | Moderate to high (50-80%) | Heating promotes substitution; base scavenges acid byproducts |

Incorporation of Phenylmethyl (Benzyl) Group

The phenylmethyl group is introduced typically via reductive amination or coupling reactions. For instance, benzylamine derivatives can be coupled with the Boc-protected 3-bromopropyl intermediate using coupling agents such as dicyclohexylcarbodiimide (DCC) or PyBOP in dichloromethane at room temperature.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Coupling with benzylamine | DCC or PyBOP, dichloromethane, room temperature, 16-18 hours | Moderate (50-70%) | Carbodiimide coupling activates carboxyl groups for amide bond formation |

Representative Experimental Procedures

| Procedure | Details | Outcome |

|---|---|---|

| Boc Protection | Dissolve 3-aminopropylamine in THF, add triethylamine, then tert-butyl chloroformate dropwise at room temperature. Stir for several hours. | Boc-protected amine intermediate obtained in high purity |

| Alkylation | Boc-protected amine dissolved in DMF, potassium carbonate added, followed by dropwise addition of ethyl bromoacetate or 1,3-dibromopropane. Reaction heated to 120°C for 2 hours. | Formation of 3-bromopropyl substituted intermediate with yields around 70-80% |

| Coupling with Benzyl Group | Mix Boc-protected intermediate with benzylamine, add coupling agent (DCC or PyBOP) in dichloromethane, stir at room temperature for 16 hours. Purify by silica gel chromatography. | Final this compound isolated with yields 50-70% |

Reaction Conditions and Optimization

- Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and DMF, chosen for their polarity and ability to dissolve reactants.

- Temperature: Room temperature is preferred for Boc protection and coupling steps to minimize side reactions; elevated temperatures (up to 120°C) are used for alkylation to enhance reaction rates.

- Bases: Triethylamine and potassium carbonate are employed to neutralize acids formed during reactions and to promote nucleophilic substitution.

- Reaction Time: Typically ranges from several hours (4-18 hours) depending on step and reagents.

- Purification: Flash column chromatography with ethyl acetate/hexane gradients is standard to isolate pure products.

Analytical Validation

Post-synthesis, the compound purity and structure are confirmed by:

- High-Performance Liquid Chromatography (HPLC): To monitor reaction progress and purity.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight.

- Nuclear Magnetic Resonance (NMR): Confirms structural integrity and substitution pattern.

- X-ray Crystallography: Used occasionally to resolve stereochemical ambiguities.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Boc Protection | 3-aminopropylamine | tert-butyl chloroformate, triethylamine | RT, several hours | >75 | Protects amine group |

| 2. Alkylation | Boc-protected amine | 1,3-dibromopropane or ethyl bromoacetate, K2CO3 | DMF, 120°C, 2 h | 70-80 | Introduces bromopropyl group |

| 3. Coupling with benzylamine | Alkylated intermediate | Benzylamine, DCC or PyBOP | DCM, RT, 16 h | 50-70 | Attaches phenylmethyl group |

Research Findings and Notes

- The use of tert-butyl carbamate as a protecting group is advantageous due to its stability under a variety of reaction conditions and ease of removal if necessary.

- Alkylation under basic conditions with potassium carbonate in DMF is a robust method for introducing bromopropyl groups with good yields.

- Coupling agents such as DCC and PyBOP facilitate efficient amide bond formation without harsh conditions, preserving sensitive functional groups.

- Reaction monitoring by TLC and HPLC ensures high product purity and allows optimization of reaction time and temperature.

- Purification by silica gel chromatography is effective in removing byproducts and unreacted starting materials.

- Storage of the final compound under inert atmosphere at low temperature (-20°C) is recommended to prevent hydrolysis and degradation.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

Solvents: Organic solvents like acetonitrile, tetrahydrofuran, and dichloromethane are frequently used.

Catalysts: Palladium catalysts are often employed in cross-coupling reactions involving this compound.

Major Products Formed:

Substituted Carbamates: Depending on the nucleophile used, various substituted carbamates can be formed.

Oxidized or Reduced Derivatives: Products of oxidation or reduction reactions, though less common.

Scientific Research Applications

Chemical Synthesis

Alkylating Reagent

Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate serves as an alkylating agent in organic synthesis. It is particularly useful in the preparation of complex molecules, including pharmaceuticals and agrochemicals. The compound can introduce alkyl groups into other molecules through chemical reactions, making it a valuable building block in synthetic chemistry .

Synthesis of Bioactive Compounds

This compound has been employed in the synthesis of benzydamine analogs, which are known to activate soluble guanylate cyclase. These analogs have potential therapeutic applications due to their influence on cellular signaling pathways that regulate various physiological processes . Additionally, it can be utilized to synthesize N-substituted chromenotriazolopyrimidine, which acts as an inhibitor for human murine double minute 2 (MDM2), a target in cancer therapy .

Biological Research

Enzyme Interactions

In biological research, this compound is used to study enzyme interactions and cellular processes. Its ability to modify biomolecules allows researchers to investigate the effects of specific modifications on enzyme activity and function .

Cellular Effects

The compound influences various cellular functions by altering cell signaling pathways and gene expression. For example, its derivatives have been shown to affect cGMP levels within cells, leading to various downstream effects that can be critical in understanding disease mechanisms .

Industrial Applications

Functional Polymers

this compound is also utilized in the production of functional cationic polymers. These polymers have applications in various industries, including pharmaceuticals and materials science. They can be used as antimicrobial agents or in the post-polymerization quaternization processes to enhance the properties of polymers .

Table: Summary of Synthesis Conditions

| Reagent | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Tert-butyl carbamate | Potassium carbonate | Acetonitrile | Reflux | Variable |

| 3-Bromopropyl bromide | Potassium carbonate | Tetrahydrofuran | Reflux | Variable |

Mechanism of Action

The mechanism of action of tert-butyl (3-bromopropyl)(phenylmethyl)carbamate involves its ability to act as an alkylating agent. The bromopropyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This property makes it useful in modifying biological molecules and in the synthesis of complex organic compounds .

Comparison with Similar Compounds

Nucleophilic Substitution Reactions

- Target Compound: The benzyl group in this compound reduces the electrophilicity of the bromine compared to its non-benzylated analog (CAS 164365-88-2), necessitating harsher conditions (e.g., NaI/DMF at 75°C) for substitution .

- Analogues :

- Tert-butyl N-(3-bromopropyl)carbamate reacts efficiently in SN2 reactions under mild conditions (e.g., with amines in DMF at 60°C) due to its unhindered bromine .

- Tert-butyl (4-bromobutyl)carbamate exhibits slower reaction kinetics in alkylation due to increased steric hindrance from the longer chain .

Coupling Reactions

- The benzyl group in the target compound can participate in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) after Boc deprotection, a feature absent in simpler analogs .

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility

Biological Activity

Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate is a carbamate derivative with significant potential in biological and pharmaceutical research. This compound, characterized by the molecular formula C15H22BrNO2 and a molecular weight of 328.248 g/mol, has been studied for its biochemical properties, mechanisms of action, and applications in various fields, including medicinal chemistry and materials science.

Target of Action

The compound acts primarily as an alkylating reagent , introducing alkyl groups into other molecules during chemical reactions. This property is crucial in synthesizing various bioactive compounds, including pharmaceuticals and agrochemicals.

Biochemical Pathways

this compound has been utilized in synthesizing benzydamine analogs, which activate soluble guanylate cyclase, a key enzyme in cellular signaling pathways. The resulting compounds can increase cyclic GMP (cGMP) levels, influencing numerous cellular processes.

Cellular Effects

Research indicates that this compound impacts cell function by modifying signaling pathways and gene expression. For instance, it has shown promise in enhancing cell viability in astrocytes exposed to toxic amyloid beta (Aβ) peptides associated with neurodegenerative diseases like Alzheimer's .

1. Pharmaceutical Chemistry

- Synthesis of Bioactive Molecules : this compound serves as an intermediate in synthesizing complex molecules with potential biological activity. It is particularly relevant in creating sulfonamide derivatives known for their broad-spectrum antibiotic properties.

2. Neurodegenerative Disease Research

- Alzheimer’s Disease Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit both β-secretase and acetylcholinesterase activities, reducing Aβ aggregation and protecting astrocytes from Aβ-induced toxicity. For example, the M4 compound derived from similar structures showed a protective effect against Aβ-induced cell death .

3. Materials Science

- Antimicrobial Polymers : The compound is integral in synthesizing cationic polymers with strong antimicrobial properties suitable for medical applications. These polymers are created through a quaternization reaction that introduces positive charges into the polymer backbone, enhancing their efficacy against pathogens.

Case Studies

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (3-bromopropyl)(phenylmethyl)carbamate?

The synthesis typically involves alkylation and carbamate formation steps. A representative method includes:

- Step 1 : Alkylation of a benzylamine derivative with tert-butyl (3-bromopropyl)carbamate using NaH in DMF at 60°C for 16 hours (yields: 76–99%) .

- Step 2 : Subsequent coupling reactions, such as thiourea-mediated cyclization in the presence of Cs₂CO₃ and TBAI in acetone at 70°C (yield: 9%) .

Q. Key Reaction Conditions Table :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NaH, DMF | DMF | 60°C | 16 h | 76–99% |

| Cs₂CO₃, TBAI, Thiourea | Acetone | 70°C | 24 h | 9% |

Q. What safety precautions are recommended when handling tert-butyl carbamate derivatives?

- Engineering Controls : Use fume hoods and ensure adequate ventilation to avoid vapor inhalation .

- Personal Protective Equipment (PPE) : Chemical safety goggles, nitrile gloves, and lab coats. Eyewash stations and safety showers must be accessible .

- Storage : Store in airtight containers at room temperature, away from direct sunlight and oxidizing agents .

Q. How is the tert-butyl carbamate group utilized as a protecting group in multi-step synthesis?

The tert-butyl carbamate (Boc) group protects amines during reactions involving electrophilic or acidic conditions. For example:

- Deprotection : Trifluoroacetic acid (TFA) in CHCl₃ at room temperature removes the Boc group selectively without disrupting other functional groups .

- Stability : Resists nucleophilic attack under basic conditions (e.g., NaH in DMF), enabling sequential alkylation steps .

Advanced Research Questions

Q. What strategies optimize coupling efficiency in SN2 reactions with tert-butyl (3-bromopropyl)carbamate?

- Catalytic System : Use phase-transfer catalysts like TBAI to enhance nucleophilic substitution rates in acetone .

- Base Selection : Cs₂CO₃ outperforms K₂CO₃ in polar aprotic solvents due to superior solubility and milder reaction conditions .

- Temperature Control : Maintaining 70°C prevents side reactions (e.g., elimination) while ensuring complete conversion .

Q. How can stereoselective synthesis be achieved for chiral tert-butyl carbamate derivatives?

- Asymmetric Catalysis : Employ organocatalysts (e.g., proline derivatives) in Mannich reactions to induce enantioselectivity. For example, (1S,2S)-configured carbamates are synthesized via chiral auxiliary-mediated alkylation .

- Chiral Pool Strategy : Start with enantiopure amines (e.g., trans-3-fluoropiperidine) to retain stereochemistry during Boc protection .

Q. What analytical techniques confirm the structural integrity of tert-butyl carbamate derivatives?

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline derivatives (e.g., tert-butyl (2R,3S)-carbamate) .

- NMR Spectroscopy : H and C NMR distinguish between Boc-protected and deprotected amines (e.g., δ 1.4 ppm for tert-butyl protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weights (e.g., [M+H]⁺ for C₁₆H₁₉F₂NO₄: 327.32 g/mol) .

Q. How do reaction conditions influence the stability of this compound?

- Base Sensitivity : NaH in DMF can cause decomposition if temperatures exceed 60°C, leading to tert-butyl group cleavage .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may hydrolyze the carbamate under prolonged heating .

Q. What mechanistic insights guide the deprotection of Boc groups under acidic conditions?

- Acidolysis Mechanism : TFA protonates the carbamate oxygen, triggering tert-butyl cation elimination and CO₂ release. The rate depends on acid strength and steric hindrance .

- Side Reactions : Competing pathways (e.g., β-elimination) are minimized by using mild acids (TFA > HCl) and short reaction times (2–4 h) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.